molecular formula C12H9NO5 B11784942 5(4-(Aminocarbonyl)phenoxy)-2-furoic acid

5(4-(Aminocarbonyl)phenoxy)-2-furoic acid

Cat. No.: B11784942
M. Wt: 247.20 g/mol
InChI Key: MAISOYDMNROSFI-UHFFFAOYSA-N
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Description

5(4-(Aminocarbonyl)phenoxy)-2-furoic acid is an organic compound that features a furan ring substituted with a phenoxy group, which in turn is substituted with an aminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4-(Aminocarbonyl)phenoxy)-2-furoic acid typically involves the reaction of 4-(aminocarbonyl)phenol with 2-furoyl chloride under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5(4-(Aminocarbonyl)phenoxy)-2-furoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5(4-(Aminocarbonyl)phenoxy)-2-furoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5(4-(Aminocarbonyl)phenoxy)-2-furoic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The phenoxy group can interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminocarbonyl)phenoxyacetic acid
  • 5-(Aminocarbonyl)phenoxy-2-thiophene carboxylic acid
  • 4-(Aminocarbonyl)phenoxybenzoic acid

Uniqueness

5(4-(Aminocarbonyl)phenoxy)-2-furoic acid is unique due to the presence of both a furan ring and a phenoxy group with an aminocarbonyl substitution. This combination imparts distinct chemical properties, such as enhanced reactivity and specific binding interactions, which are not observed in similar compounds. The furan ring provides additional sites for chemical modification, making it a versatile scaffold for the development of new molecules .

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

5-(4-carbamoylphenoxy)furan-2-carboxylic acid

InChI

InChI=1S/C12H9NO5/c13-11(14)7-1-3-8(4-2-7)17-10-6-5-9(18-10)12(15)16/h1-6H,(H2,13,14)(H,15,16)

InChI Key

MAISOYDMNROSFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=CC=C(O2)C(=O)O

Origin of Product

United States

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